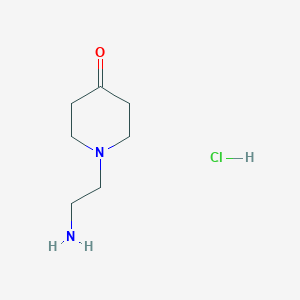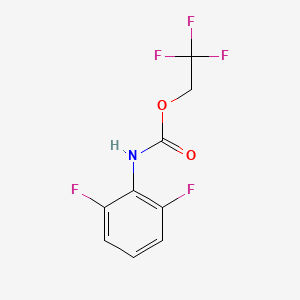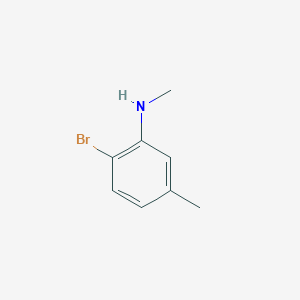
3-Methyl-2,4-diphenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,4-diphenylquinoline, with the chemical formula C22H17N, has a molecular weight of 295.37 g/mol. It is also known by its CAS number: 10266-13-4 . This compound belongs to the class of quinoline derivatives, which are aromatic heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes:
There are several synthetic routes to prepare 3-Methyl-2,4-diphenylquinoline. One common method involves the condensation of 2-aminobenzophenone with an aldehyde (such as acetophenone) in the presence of an acid catalyst. The reaction proceeds through cyclization to form the quinoline ring system. The specific reaction conditions and reagents may vary depending on the desired yield and purity.
Industrial Production:
While industrial-scale production methods for this compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers often optimize reaction conditions, solvent choice, and purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-Methyl-2,4-diphenylquinoline can undergo various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas over a catalyst (such as palladium on carbon) leads to the corresponding tetrahydroquinoline.
Substitution: Substituents on the phenyl rings can be modified via electrophilic aromatic substitution reactions.
Major products formed from these reactions include derivatives with altered substitution patterns on the quinoline ring.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,4-diphenylquinoline finds applications in diverse fields:
Chemistry: It serves as a building block for designing other quinoline-based compounds.
Biology: Researchers explore its potential as a fluorescent probe or ligand for biological studies.
Medicine: Investigations focus on its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Its optical properties make it useful in materials science (e.g., OLEDs).
Wirkmechanismus
The exact mechanism by which 3-Methyl-2,4-diphenylquinoline exerts its effects depends on its specific application. For instance, in biological studies, it may interact with cellular targets or participate in signaling pathways. Further research is needed to elucidate these mechanisms comprehensively.
Vergleich Mit ähnlichen Verbindungen
While 3-Methyl-2,4-diphenylquinoline is unique due to its specific substitution pattern, it shares similarities with other quinoline derivatives. Some related compounds include 6-Methyl-2,4-diphenylquinoline (CAS: 73402-92-3) and other structurally analogous molecules.
Eigenschaften
CAS-Nummer |
10266-13-4 |
|---|---|
Molekularformel |
C22H17N |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3-methyl-2,4-diphenylquinoline |
InChI |
InChI=1S/C22H17N/c1-16-21(17-10-4-2-5-11-17)19-14-8-9-15-20(19)23-22(16)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI-Schlüssel |
DRCHDRCADVTBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


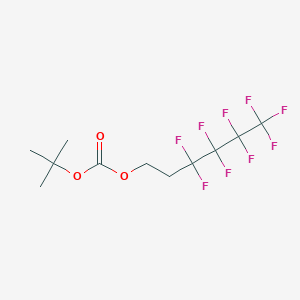
![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)
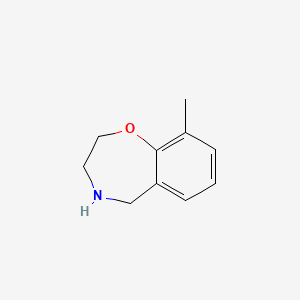
![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)
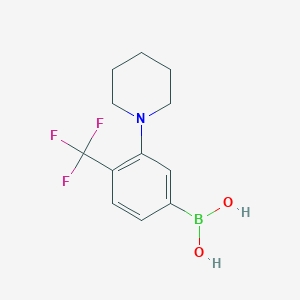
![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)


![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)
